molecular formula C19H16ClFN2O2 B12486167 N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12486167
M. Wt: 358.8 g/mol
InChI Key: IJZXPKYFYNGWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C19H16ClFN2O2

Molecular Weight

358.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C19H16ClFN2O2/c1-2-11-5-3-6-12-13(9-22-17(11)12)18(24)19(25)23-10-14-15(20)7-4-8-16(14)21/h3-9,22H,2,10H2,1H3,(H,23,25)

InChI Key

IJZXPKYFYNGWIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzylamine and 7-ethyl-1H-indole-3-carboxylic acid.

    Coupling Reaction: The benzylamine and indole derivatives are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The resulting intermediate is then subjected to amidation to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(2-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(2-chloro-6-fluorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the ethyl group on the indole ring. These structural features may contribute to its distinct biological activities and chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.